(2-fluoropyridin-3-yl)boronic Acid Hydrate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

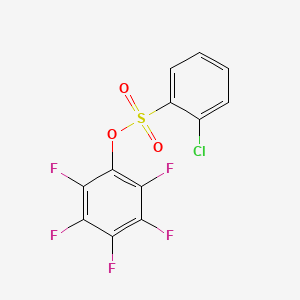

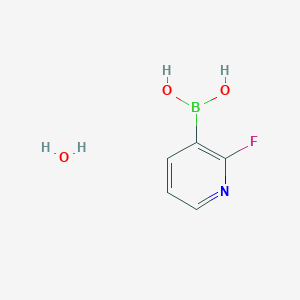

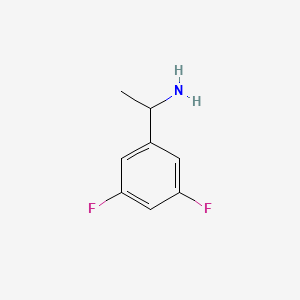

(2-fluoropyridin-3-yl)boronic acid hydrate is a chemical compound that belongs to the class of boronic acids, which are known for their utility in various organic synthesis reactions, particularly in Suzuki coupling reactions. The presence of a fluorine atom on the pyridine ring influences the acidity and reactivity of the boronic acid group, making it a valuable intermediate in the synthesis of complex organic molecules .

Synthesis Analysis

The synthesis of halopyridinylboronic acids, including (2-fluoropyridin-3-yl)boronic acid hydrate, typically involves regioselective halogen-metal exchange reactions or ortho-lithiation processes followed by quenching with triisopropylborate. These methods have been shown to yield single regioisomeric products, which are essential for the purity and efficacy of subsequent reactions . Additionally, the synthesis of related compounds, such as 3-borono-5-fluorobenzoic acid, has been achieved through a two-step reaction process starting from organolithium reagents, demonstrating the versatility of boronic acids in organic synthesis .

Molecular Structure Analysis

The molecular structure of boronic acids is significantly influenced by the presence of fluorine atoms. Studies have shown that fluorination can improve the stability of cyclic semianhydrides formed by boronic acids. For instance, the crystal structure determination of tetrafluoro-1,2-phenylenediboronic acid revealed strong intermolecular hydrogen bonding facilitated by the coordinated water molecule, indicating that fluorinated boronic acids can exhibit unique structural behaviors .

Chemical Reactions Analysis

Boronic acids, including fluorinated variants, are widely used in Suzuki cross-coupling reactions to synthesize various organic compounds such as olefins, styrenes, and biphenyl derivatives. These reactions are pivotal in the production of natural products and organic materials. The halodeboronation of aryl boronic acids has also been studied, demonstrating the formation of aryl bromides and chlorides in good to excellent yields, which further underscores the reactivity of these compounds in chemical transformations .

Physical and Chemical Properties Analysis

The physical and chemical properties of (2-fluoropyridin-3-yl)boronic acid hydrate are influenced by the synergy between the fluorine atom and the boronic group. Fluorination affects the acidity of the boronic acid, potentially leading to different reactivity patterns. For example, the pKa value of amino-3-fluorophenyl boronic acid, a related compound, is relatively low, which is advantageous for applications in physiological pH environments. Moreover, the presence of fluorine allows for the use of (19)F NMR spectroscopy for the detection and differentiation of diol-containing analytes, highlighting the importance of fluorinated boronic acids in analytical chemistry .

Scientific Research Applications

Medical Diagnostics and Treatment

Boronic acids, including derivatives like BODIPY (boron dipyrrin compounds), have shown considerable promise in medical diagnostics and treatment. The structural diversity and the ability for directed modification make BODIPY and related compounds valuable for medical purposes, especially in cancer treatment and real-time imaging of drug carriers. The high fluorescent intensity and low toxicity of these compounds enable their conjugation with various biomolecules, offering potential advancements in medical diagnostics and antimicrobial activity (Marfin et al., 2017).

Electrochemical Biosensors

The development of electrochemical biosensors based on ferroceneboronic acid (FcBA) and its derivatives illustrates another critical application area. These compounds, comprising a boronic acid moiety for binding and an electrochemically active part (ferrocene), have been used to construct sensors for sugars, glycated hemoglobin (HbA1c), fluoride ions, and more. Their selectivity and sensitivity in detecting various biological and chemical agents underscore the utility of boronic acid derivatives in biosensing technologies (Wang et al., 2014).

Drug Precursors and Boron Nutrition

2-Aminoethyldiphenyl borinate, an organoboron compound, demonstrates the biomedical relevance of boron-containing compounds. Acting as a modulator across various physiological systems, this compound underlines the potential of boronic acids as drug precursors and in developing therapeutic tools for a range of disorders. The broad effects on immune, cardiovascular, gastrointestinal, and nervous systems highlight the significance of boron in drug development (Rosalez et al., 2019).

Boron in Environmental and Material Sciences

In environmental science, the removal of boron from water through reverse osmosis membranes is a critical area of research. The study of boron's behavior in seawater desalination applications provides insights into the challenges and solutions for boron removal, emphasizing the element's impact on drinking water quality and public health (Tu et al., 2010).

Safety and Hazards

The safety data sheet for a similar compound, boric acid, indicates that it may cause skin irritation and serious eye irritation . It is recommended to use personal protective equipment as required and to avoid breathing dust/fume/gas/mist/vapors/spray . If exposed or concerned, it is advised to get medical attention/advice .

Mechanism of Action

Target of Action

Boronic acids, including pyridinylboronic acids, are known to be used in suzuki-miyaura coupling reactions , which are widely applied in the synthesis of various biologically active compounds .

Mode of Action

The compound interacts with its targets primarily through the boronic acid moiety. In Suzuki-Miyaura coupling reactions, the boronic acid acts as a nucleophile, forming a new carbon-carbon bond with an electrophilic organic group . This reaction is facilitated by a palladium catalyst .

Biochemical Pathways

It’s known that the compound can be used as a precursor to biologically active molecules, including heteroaryl benzylureas with glycogen synthase kinase 3 inhibitory activity and carboxyindoles with hcv ns5b polymerase inhibitory activity . These molecules can affect various biochemical pathways related to glycogen synthesis and viral replication, respectively.

Pharmacokinetics

The compound’s boronic acid moiety is known to be relatively stable, which could potentially enhance its bioavailability .

Result of Action

The molecular and cellular effects of (2-fluoropyridin-3-yl)boronic Acid Hydrate’s action would depend on the specific biologically active molecules that it helps synthesize. For instance, if it’s used to synthesize a molecule with glycogen synthase kinase 3 inhibitory activity, it could potentially affect cellular processes related to glycogen synthesis .

Action Environment

Environmental factors can influence the action, efficacy, and stability of (2-fluoropyridin-3-yl)boronic Acid Hydrate. For instance, the efficiency of Suzuki-Miyaura coupling reactions, in which the compound is often used, can be affected by factors such as temperature and the presence of a suitable catalyst .

properties

IUPAC Name |

(2-fluoropyridin-3-yl)boronic acid;hydrate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5BFNO2.H2O/c7-5-4(6(9)10)2-1-3-8-5;/h1-3,9-10H;1H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJMBTFGSRKFCLJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(N=CC=C1)F)(O)O.O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7BFNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.93 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2-fluoropyridin-3-yl)boronic Acid Hydrate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[4-(Benzyloxy)-3-fluorophenyl]-1-ethanone](/img/structure/B1304904.png)

![5-methyl-3-[3-(trifluoromethyl)phenyl]-1H-pyrazole](/img/structure/B1304907.png)